1-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
1-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, substituted with a methyl group, a naphthyl group, and a trifluoromethyl group. These substituents contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are carefully monitored to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[3,4-b]pyridine core, facilitated by reagents such as sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, lithium diisopropylamide, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
1-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-methylphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide: Another compound with a trifluoromethyl group and aromatic substituents.
4-(trifluoromethyl)pyrazolo[3,4-b]pyridine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
1-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-methyl-6-naphthalen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3/c1-24-17-14(10-22-24)15(18(19,20)21)9-16(23-17)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSZXJHMCCJGIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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